molecular formula C17H17ClN2O5 B5249798 (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate

Cat. No.: B5249798
M. Wt: 364.8 g/mol
InChI Key: IPIPIDOHTBYBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group, a chlorophenoxyacetyl group, and a carbamate linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl alcohol with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester intermediate. This intermediate is then reacted with an amine, such as methylamine, under controlled conditions to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbamate linkage can be reduced to form an amine derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the methoxy and chlorophenoxy groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)aminomethyl-6-methoxyphenol
  • 4-methoxyanilino methylphenol
  • anilinomethylphenol

Uniqueness

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and chlorophenoxy groups enhances its versatility in chemical synthesis and potential biological activities .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-14-6-2-12(3-7-14)10-25-17(22)20-19-16(21)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPIDOHTBYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.